11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid
Overview
Description
C11 BODIPY 581/591 is a lipid-soluble ratiometric fluorescent indicator of lipid oxidation. Upon oxidation, its excitation maximum shifts from 581 to 500 nm and the emission maximum shifts from 591 to 510 nm. C11 BODIPY 581/591 has been used in the quantitation of ferroptosis.
Mechanism of Action
Target of Action
BODIPY 581/591 C11, also known as 11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid, is primarily targeted towards lipid peroxidation . It is used to detect reactive oxygen species (ROS) in lipophilic environments such as cellular membranes .
Mode of Action
The compound interacts with its targets by localizing to membranes in live cells . The polyunsaturated butadienyl portion of this fatty acid analog undergoes oxidation in the presence of ROS . This oxidation
Biochemical Analysis
Biochemical Properties
BODIPY 581/591 C11 plays a significant role in biochemical reactions, particularly in the detection of lipid peroxidation . The oxidation of the polyunsaturated butadienyl portion of this fatty acid analog in live cells results in a shift of the fluorescence emission peak from red to green . This allows ratiometric analysis of lipid peroxidation .
Cellular Effects
BODIPY 581/591 C11 has profound effects on various types of cells and cellular processes. It influences cell function by detecting and imaging cellular oxidative stress . Oxidative stress from lipid peroxidation can cause damage to cell membranes, resulting in changes to signal transduction pathways and eventually leading to cell death .
Molecular Mechanism
The molecular mechanism of action of BODIPY 581/591 C11 involves its interaction with reactive oxygen species. When attacked by these species, it undergoes a spectral emission shift . This shift in fluorescence emission upon oxidation can be measured through ratiometric fluorescence analysis at two wavelengths .
Temporal Effects in Laboratory Settings
Over time, BODIPY 581/591 C11 continues to provide a sensitive method to measure lipid peroxidation that occurs in biological processes and pathological conditions . Its stability and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
BODIPY 581/591 C11 is involved in the metabolic pathway of lipid peroxidation . It interacts with reactive oxygen species, which can degrade lipids containing carbon-carbon double bonds such as phospholipids and polyunsaturated fatty acids .
Transport and Distribution
BODIPY 581/591 C11 is transported and distributed within cells and tissues, localizing to membranes in live cells
Subcellular Localization
BODIPY 581/591 C11 localizes to membranes in live cells . It is not clear whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
11-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35BF2N2O2/c32-31(33)34-26(17-10-5-3-1-2-4-6-11-19-30(36)37)20-22-28(34)24-29-23-21-27(35(29)31)18-13-12-16-25-14-8-7-9-15-25/h7-9,12-16,18,20-24H,1-6,10-11,17,19H2,(H,36,37)/b16-12+,18-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOYQMUYGHQCBT-CMQZKQKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCCCCCCCCCC(=O)O)C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC=C2CCCCCCCCCCC(=O)O)C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35BF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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